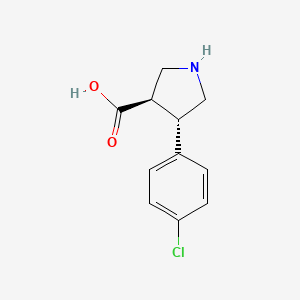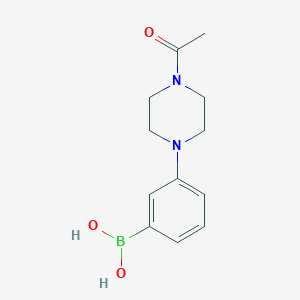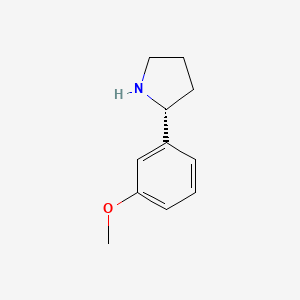
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine
Overview
Description
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine, also known as TFPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFPEA is a chiral amine that is widely used as a building block in the synthesis of various biologically active molecules.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, this compound derivatives have been reported to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound derivatives have also been reported to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound and its derivatives have been reported to exhibit a wide range of biochemical and physiological effects. For example, this compound derivatives have been reported to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. This compound derivatives have also been reported to exhibit antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives have several advantages for lab experiments, including their high enantioselectivity, ease of synthesis, and wide range of biological activities. However, this compound and its derivatives also have limitations, such as their low solubility in water and potential toxicity.
Future Directions
There are several future directions for the research and development of (1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine and its derivatives. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the identification of new biological targets for this compound derivatives, which could lead to the discovery of new therapeutic agents. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to more efficient and sustainable production methods.
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine has been widely used as a building block in the synthesis of various biologically active molecules, such as chiral ligands, pharmaceuticals, and agrochemicals. This compound derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. For example, this compound derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBAWUSIVYUZIZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![methyl (S)-1-((S)-2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate](/img/structure/B3224284.png)
